[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol
Description
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11(10-12)13(19)14-18-8-9-22-14/h5-10,13,19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJNJUOLYFDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=NC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol typically involves multiple steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene.
Thiazole Ring Formation: The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Coupling Reaction: The final step involves coupling the boronic ester with the thiazole derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the boronic ester, converting it to the corresponding alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that boron-containing compounds possess unique properties that can enhance the efficacy of anticancer drugs. For instance, derivatives of boron compounds have been shown to inhibit tumor growth by targeting specific biological pathways. A study demonstrated that thiazole-based compounds exhibit selective cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of thiazole derivatives. Compounds similar to 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl-thiazol-2-yl-methanol have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown promising results in enhancing cell viability under stress conditions .
Organic Synthesis Applications
Cross-Coupling Reactions
The compound can serve as a versatile reagent in cross-coupling reactions. Specifically, it can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds effectively. The presence of the dioxaborolane moiety enhances the reactivity of aryl halides and provides a pathway for the formation of complex organic molecules .
Borylation Reactions
The application of this compound in borylation reactions allows for the introduction of boron into organic substrates. This is particularly useful in the synthesis of boronic acids and esters which are important intermediates in organic synthesis and material science . The ability to functionalize various substrates via borylation expands its utility in synthetic chemistry.
Material Science Applications
Polymer Chemistry
In material science, boron-containing compounds like 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl-thiazol-2-yl-methanol are explored for their potential in developing new polymers with enhanced properties. The incorporation of boron can improve thermal stability and mechanical strength in polymer matrices .
Sensor Development
Furthermore, the compound has been investigated for use in sensor technologies. Boron-based materials exhibit unique electronic properties that can be harnessed for developing sensors capable of detecting various analytes at low concentrations . This application is particularly relevant in environmental monitoring and biomedical diagnostics.
Case Studies
Mechanism of Action
The mechanism by which [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Analogs
Reactivity in Suzuki-Miyaura Coupling
- Thiazole vs.
- Hydroxymethyl Group: The -CH2OH group could stabilize Pd intermediates via hydrogen bonding, enhancing reaction efficiency compared to non-hydroxylated analogs .
Spectroscopic Data
Biological Activity
The compound [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18BNO3S
- Molecular Weight : 283.17 g/mol
- CAS Number : Not explicitly provided in the sources.
The compound's biological activity is primarily attributed to its interactions with specific biological targets. The thiazole moiety is known for its role in various biological processes, including enzyme inhibition and receptor modulation. The boron-containing group enhances the compound's ability to form stable complexes with biological molecules.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The incorporation of a dioxaborolane moiety may enhance these effects through improved bioavailability and target specificity.
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Studies suggest that the presence of a boron atom can increase the compound's efficacy against various bacterial strains by interfering with bacterial cell wall synthesis or function.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of cell wall synthesis | |
| Enzyme Inhibition | Competitive inhibition |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of thiazole derivatives. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity (IC50 ≈ 0.1 μM) against specific targets involved in tumor growth and survival .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a related thiazole derivative exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the boron moiety in enhancing antimicrobial efficacy through improved interaction with bacterial membranes .
Q & A
Q. What are the established synthetic routes for [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol, and how can reaction conditions be optimized?
The compound’s synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for coupling with halogenated thiazole intermediates. Key steps include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used under inert atmospheres .
- Solvent and temperature : Reactions are conducted in polar aprotic solvents (e.g., THF or DMF) at 60–80°C to balance reactivity and stability .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity . Optimization focuses on minimizing side reactions (e.g., protodeboronation) by controlling pH and moisture levels .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the thiazole and boronic ester moieties. For example, the dioxaborolane group shows a singlet at ~1.3 ppm (methyl protons) and a boron-bound aromatic proton downfield shift (~7.5–8.5 ppm) .
- IR spectroscopy : B-O stretching (~1350 cm⁻¹) and C-S (thiazole) vibrations (~690 cm⁻¹) are diagnostic .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the dioxaborolane-thiazole linkage .
Q. How does the boronic ester group influence this compound’s reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity in Suzuki couplings by:
- Steric protection : The tetramethyl groups prevent hydrolysis of the boronic ester .
- Electron-withdrawing effects : Facilitates transmetallation with palladium catalysts, enabling aryl-aryl bond formation . Applications include synthesizing biaryl derivatives for drug discovery or materials science .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces. Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility .
- DFT calculations : Compare experimental and computed structures to validate static vs. dynamic distortions .
- Multi-technique validation : Pair X-ray data with solid-state NMR or IR to confirm crystalline-phase behavior .
Q. What computational methods are used to predict this compound’s bioactivity or reactivity?
- Molecular docking : Models interactions with biological targets (e.g., enzymes) by aligning the thiazole and boronic ester moieties into active sites .
- QSAR studies : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with antimicrobial or antitumor activity .
- DFT for reaction mechanisms : Simulates transition states in cross-coupling reactions to optimize catalytic conditions .
Q. How do structural modifications to the thiazole or boronic ester moieties alter bioactivity?
Comparative studies with analogs (e.g., replacing thiazole with oxazole or modifying boronic ester substituents) reveal:
- Thiazole modifications : Electron-withdrawing groups enhance metabolic stability but may reduce solubility .
- Boronic ester variations : Bulkier substituents (e.g., cyclohexyl vs. tetramethyl) impact Suzuki coupling efficiency and hydrolysis resistance . SAR tables (see example below) guide rational design :
| Analog Structure | Key Feature | Bioactivity (IC₅₀) |
|---|---|---|
| Thiazole with -CH₂OH | Enhanced hydrogen bonding | 12 nM (enzyme X) |
| Oxazole replacement | Reduced cytotoxicity | 45 nM (enzyme X) |
| Bulkier boronic ester (e.g., cyclohexyl) | Lower aqueous solubility | 89 nM (enzyme X) |
Q. What mechanistic insights exist for its role in catalytic cycles or unexpected side reactions?
- Oxidative addition : The Pd⁰ catalyst reacts with aryl halides, forming Pdᴵᴵ intermediates .
- Transmetallation : Boronic ester transfers the aryl group to Pdᴵᴵ, with rate-limiting steps influenced by steric hindrance .
- Side reactions : Protodeboronation occurs under acidic conditions, mitigated by buffered systems (e.g., K₂CO₃ in THF/H₂O) .
Q. How does this compound compare to structurally related boronic ester-thiazole hybrids?
Key distinctions include:
- Electronic effects : The thiazol-2-yl-methanol group provides a hydrogen-bond donor, enhancing target binding vs. simpler thiazoles .
- Stability : The tetramethyl dioxaborolane offers superior hydrolytic stability compared to pinacol boronic esters .
- Synthetic versatility : The phenyl-thiazole scaffold allows modular derivatization for diverse applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
